molecular formula C20H20N6O B7133282 N-(3H-benzimidazol-5-yl)-1-(3-cyano-6-methylpyridin-2-yl)piperidine-3-carboxamide

N-(3H-benzimidazol-5-yl)-1-(3-cyano-6-methylpyridin-2-yl)piperidine-3-carboxamide

Cat. No.: B7133282
M. Wt: 360.4 g/mol
InChI Key: BXOKWEHIVMZQAC-UHFFFAOYSA-N
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Description

N-(3H-benzimidazol-5-yl)-1-(3-cyano-6-methylpyridin-2-yl)piperidine-3-carboxamide is a complex organic compound that features a benzimidazole ring, a cyano group, and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-(3H-benzimidazol-5-yl)-1-(3-cyano-6-methylpyridin-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O/c1-13-4-5-14(10-21)19(24-13)26-8-2-3-15(11-26)20(27)25-16-6-7-17-18(9-16)23-12-22-17/h4-7,9,12,15H,2-3,8,11H2,1H3,(H,22,23)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOKWEHIVMZQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C#N)N2CCCC(C2)C(=O)NC3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3H-benzimidazol-5-yl)-1-(3-cyano-6-methylpyridin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives.

    Introduction of the cyano group: This can be done through nucleophilic substitution reactions.

    Formation of the piperidine ring: This can be synthesized via cyclization reactions involving appropriate precursors.

    Coupling reactions: The final step often involves coupling the benzimidazole and piperidine derivatives under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Amino derivatives from the reduction of the cyano group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3H-benzimidazol-5-yl)-1-(3-cyano-6-methylpyridin-2-yl)piperidine-3-carboxamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with benzimidazole and piperidine rings can interact with enzymes or receptors, modulating their activity. The cyano group might play a role in binding interactions or in the compound’s overall stability.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their antimicrobial and antiviral activities.

    Piperidine derivatives: Often used in pharmaceuticals for their psychoactive properties.

    Cyano-substituted compounds: Common in medicinal chemistry for their ability to enhance binding affinity and metabolic stability.

Uniqueness

N-(3H-benzimidazol-5-yl)-1-(3-cyano-6-methylpyridin-2-yl)piperidine-3-carboxamide is unique due to the combination of these three functional groups, which may confer distinct biological activities and chemical properties.

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